molecular formula C20H18BrN3O2 B12478629 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B12478629
M. Wt: 412.3 g/mol
InChI Key: LBJOWACEDXYZPE-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multiple steps. One common method includes the cyclization of hydrazones with α-bromo ketones under visible light catalysis . This method provides good yields and tolerates a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This approach not only simplifies the reaction workup but also presents eco-friendly attributes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an increase in acetylcholine levels, affecting neural transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique structure, which combines multiple heterocyclic rings, and its broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

4-(2-bromophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H18BrN3O2/c21-14-9-4-5-10-15(14)24-19(25)16-17(13-7-2-1-3-8-13)22-11-6-12-23(22)18(16)20(24)26/h1-5,7-10,16-18H,6,11-12H2

InChI Key

LBJOWACEDXYZPE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=CC=C4Br)C5=CC=CC=C5

Origin of Product

United States

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